KCA-1490

Description

Propriétés

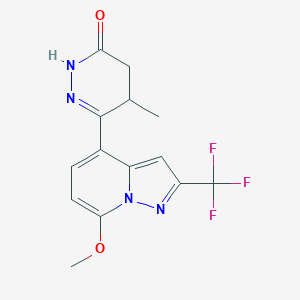

Formule moléculaire |

C14H13F3N4O2 |

|---|---|

Poids moléculaire |

326.27 g/mol |

Nom IUPAC |

3-[7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridin-4-yl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one |

InChI |

InChI=1S/C14H13F3N4O2/c1-7-5-11(22)18-19-13(7)8-3-4-12(23-2)21-9(8)6-10(20-21)14(15,16)17/h3-4,6-7H,5H2,1-2H3,(H,18,22) |

Clé InChI |

IDPCPRHAKGSESY-UHFFFAOYSA-N |

SMILES canonique |

CC1CC(=O)NN=C1C2=CC=C(N3C2=CC(=N3)C(F)(F)F)OC |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

KCA-1490; KCA 1490; KCA1490; |

Origine du produit |

United States |

Foundational & Exploratory

KCA-1490: A Dual Phosphodiesterase 3/4 Inhibitor for Respiratory Diseases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

KCA-1490 is a potent, orally active dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4). Its chemical name is (-)-6-(7-methoxy-2-trifluoromethylpyrazolo[1,5-a]pyridine-4-yl)-5-methyl-4,5-dihydro-3-(2H)-pyridazinone.[1] Developed as a potential therapeutic agent for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD), this compound combines both bronchodilatory and anti-inflammatory properties within a single molecule. This dual mechanism of action offers a promising approach to managing the complex pathophysiology of these conditions.

Chemical Structure and Properties

Chemical Structure

The chemical structure of this compound is presented below:

Chemical Name: (-)-6-(7-methoxy-2-trifluoromethylpyrazolo[1,5-a]pyridine-4-yl)-5-methyl-4,5-dihydro-3-(2H)-pyridazinone

CAS Number: 909719-71-7[2][3][4]

(A chemical structure diagram would be inserted here if the tool was capable of generating images.)

Physicochemical Properties

A comprehensive summary of the known physicochemical properties of this compound is provided in the table below. Data has been compiled from various sources and should be considered as a reference.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃F₃N₄O₂ | [4] |

| Molecular Weight | 326.27 g/mol | |

| Appearance | Solid powder | Implied |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | |

| Shipping Condition | Room temperature |

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effects by simultaneously inhibiting two key enzymes in the cyclic adenosine monophosphate (cAMP) signaling pathway: PDE3 and PDE4. The intracellular second messenger cAMP plays a crucial role in regulating a wide range of cellular functions, including smooth muscle relaxation and inflammation.

Signaling Pathway in Bronchial Smooth Muscle Cells

In bronchial smooth muscle cells, the elevation of cAMP levels leads to bronchodilation. This compound, by inhibiting both PDE3 and PDE4, prevents the degradation of cAMP, leading to its accumulation. This activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in the relaxation of the airway smooth muscle.

Signaling Pathway in Inflammatory Cells

In inflammatory cells such as macrophages, neutrophils, and eosinophils, PDE4 is the predominant isoform. By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn suppresses the release of pro-inflammatory mediators, including cytokines and chemokines. This anti-inflammatory effect is crucial for managing the underlying inflammation in respiratory diseases.

Pharmacological Properties

In Vitro Activity

This compound has been shown to be a potent inhibitor of both PDE3 and PDE4. The inhibitory concentrations (IC₅₀) are summarized in the table below.

| Enzyme | IC₅₀ (nM) | Source |

| PDE3 | 369 | |

| PDE4 | 42 |

In Vivo Activity

In vivo studies have demonstrated the efficacy of this compound in animal models of bronchoconstriction. It has been shown to suppress histamine-induced bronchoconstriction in guinea pigs, highlighting its potential as a bronchodilator.

Experimental Protocols

Phosphodiesterase (PDE) Inhibition Assay

The following is a general protocol for determining the inhibitory activity of a compound against PDE enzymes, adapted from standard methodologies.

References

Unveiling KCA-1490: A Deep Dive into its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "KCA-1490" appears to be an internal development code of Kissei Pharmaceutical that is not publicly disclosed. As of November 2025, there is no publicly available information regarding the discovery, synthesis, chemical structure, or biological activity of a compound with this designation. This guide, therefore, provides a comprehensive overview of the context surrounding the development of KCa3.1 channel activators, the likely therapeutic targets, and general methodologies that would be employed in the discovery and synthesis of such a compound, based on available scientific literature.

Executive Summary

The intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as KCNN4 or IKCa1), has emerged as a significant therapeutic target for a range of diseases, primarily due to its role in regulating cellular proliferation, migration, and inflammation. Kissei Pharmaceutical, a research-driven pharmaceutical company with a focus on urology, nephrology, and rare diseases, has a known interest in ion channel modulators. While specifics on "this compound" are not public, this whitepaper explores the foundational science and methodologies relevant to the discovery and synthesis of a novel KCa3.1 activator. We will delve into the general synthesis of related compounds, plausible experimental protocols for efficacy and mechanism of action studies, and the signaling pathways KCa3.1 activators are known to modulate.

The Target: KCa3.1 - A Key Regulator in Pathophysiology

The KCa3.1 channel is a voltage-independent potassium channel gated by intracellular calcium. Its activation leads to potassium efflux, hyperpolarizing the cell membrane. This hyperpolarization increases the driving force for calcium entry through channels like the ORAI1 component of the CRAC channel, thus playing a crucial role in calcium signaling.

Therapeutic Rationale for KCa3.1 Activation:

-

Endothelial Dysfunction: Activation of KCa3.1 in endothelial cells contributes to endothelium-derived hyperpolarization (EDH), leading to vasodilation. This makes KCa3.1 activators potential therapeutics for hypertension and other cardiovascular diseases.

-

Fibrotic Diseases: KCa3.1 channels are implicated in the proliferation and activation of fibroblasts. Modulating their activity could offer therapeutic benefits in conditions like pulmonary fibrosis and renal fibrosis.

-

Neuroinflammation and Neuroprotection: KCa3.1 channels are expressed on microglia, the resident immune cells of the central nervous system. Activation of these channels can modulate microglial responses and may offer a therapeutic avenue for neuroinflammatory conditions.

Discovery of a Novel KCa3.1 Activator: A Plausible Workflow

The discovery of a novel KCa3.1 activator like this compound would likely follow a structured drug discovery and development process.

Synthesis of KCa3.1 Activators: A General Approach

Many known small molecule activators of KCa3.1 belong to the benzothiazole and related heterocyclic scaffolds. The synthesis of a novel compound like this compound would likely involve multi-step organic synthesis.

General Synthetic Scheme for a Benzothiazole-based KCa3.1 Activator:

A common route to synthesize 2-aminobenzothiazole derivatives, a core scaffold for some KCa3.1 activators, involves the reaction of an aniline with a thiocyanate salt in the presence of an oxidizing agent. Further modifications can be made to the benzene ring or the amino group to optimize activity and pharmacokinetic properties.

Illustrative Synthetic Protocol (Hypothetical):

-

Step 1: Synthesis of a substituted 2-aminobenzothiazole. A solution of a substituted aniline (1.0 eq) in a suitable solvent (e.g., acetic acid) is treated with sodium thiocyanate (1.2 eq). Bromine (1.1 eq) in the same solvent is added dropwise at a controlled temperature. The reaction mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.

-

Step 2: N-alkylation or N-acylation. The synthesized 2-aminobenzothiazole (1.0 eq) is dissolved in an aprotic solvent (e.g., DMF) and treated with a base (e.g., sodium hydride, 1.1 eq). An appropriate alkyl halide or acyl chloride (1.0 eq) is then added, and the reaction is stirred until completion. The final product is isolated by extraction and purified by column chromatography.

Experimental Protocols for Efficacy and Mechanism of Action

To characterize a novel KCa3.1 activator, a series of in vitro and in vivo experiments would be essential.

In Vitro Electrophysiology

Objective: To determine the potency and selectivity of the compound on KCa3.1 channels.

Methodology: Patch-Clamp Electrophysiology

-

Cell Line: A stable cell line expressing human KCa3.1 channels (e.g., HEK293 or CHO cells) is used.

-

Recording Configuration: Whole-cell patch-clamp recordings are performed.

-

Solutions: The intracellular pipette solution contains a known concentration of free Ca2+ to activate KCa3.1 channels. The extracellular solution is a standard physiological saline.

-

Protocol:

-

A holding potential of -80 mV is applied.

-

Voltage ramps from -120 mV to +60 mV are applied to elicit KCa3.1 currents.

-

The test compound is applied at various concentrations to determine the concentration-response curve and the EC50 value.

-

To assess selectivity, the compound is also tested against other potassium channels (e.g., KCa2.x, hERG).

-

In Vitro Functional Assays

Objective: To evaluate the effect of the compound on cell functions regulated by KCa3.1.

Methodology: Cell Migration Assay (Boyden Chamber)

-

Cell Type: A cell line known to express KCa3.1 and exhibit migratory behavior (e.g., vascular smooth muscle cells or a cancer cell line).

-

Apparatus: A Boyden chamber with a porous membrane.

-

Protocol:

-

Cells are seeded in the upper chamber in serum-free media.

-

The lower chamber contains a chemoattractant (e.g., PDGF).

-

The test compound is added to the upper chamber at various concentrations.

-

After incubation, non-migrated cells are removed from the top of the membrane.

-

Migrated cells on the bottom of the membrane are fixed, stained, and counted.

-

Signaling Pathways Modulated by KCa3.1 Activation

Activation of KCa3.1 channels initiates a cascade of intracellular events primarily through its influence on calcium signaling.

Quantitative Data (Hypothetical)

The following tables represent the type of quantitative data that would be generated during the preclinical characterization of a compound like this compound. Note: These values are for illustrative purposes only and are not actual data for this compound.

Table 1: In Vitro Potency and Selectivity

| Channel | EC50 (nM) | Fold Selectivity vs. KCa3.1 |

| KCa3.1 | 50 | - |

| KCa2.1 | >10,000 | >200 |

| KCa2.2 | >10,000 | >200 |

| KCa2.3 | 8,500 | 170 |

| hERG | >20,000 | >400 |

Table 2: In Vivo Efficacy in a Model of Hypertension (Spontaneously Hypertensive Rats)

| Treatment Group | Dose (mg/kg, p.o.) | Change in Mean Arterial Pressure (mmHg) |

| Vehicle | - | -2 ± 3 |

| This compound | 1 | -15 ± 5 |

| This compound | 3 | -28 ± 6 |

| This compound | 10 | -42 ± 7 |

| p < 0.05 vs. vehicle |

Conclusion

While the specific details of this compound remain proprietary to Kissei Pharmaceutical, the scientific landscape surrounding KCa3.1 channel activators provides a clear roadmap for the discovery and development of such a compound. The synthesis of novel heterocyclic molecules, followed by rigorous in vitro and in vivo characterization, is the standard path to identifying clinical candidates. The therapeutic potential of KCa3.1 activators in a variety of diseases underscores the importance of continued research and development in this area. The future disclosure of data on this compound is awaited with interest by the scientific community.

KCA-1490: A Dual PDE3/4 Inhibitor for Respiratory and Inflammatory Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

KCA-1490 is a potent, dual phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4) inhibitor that has demonstrated significant potential as a therapeutic agent for obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). By simultaneously targeting both PDE3 and PDE4, this compound offers a unique bifunctional mechanism of action, combining bronchodilatory and anti-inflammatory effects. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its inhibitory activity, and its efficacy in in vivo and in vitro models of bronchoconstriction and inflammation. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and development of this promising compound.

Introduction

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The inhibition of specific PDE isoforms has emerged as a valuable therapeutic strategy for a range of diseases. In the context of respiratory diseases, PDE3 and PDE4 are particularly relevant targets. PDE3 is predominantly found in airway smooth muscle cells, and its inhibition leads to an increase in intracellular cAMP, resulting in bronchodilation[1][2]. PDE4 is highly expressed in various inflammatory cells, including mast cells, eosinophils, neutrophils, and lymphocytes. Inhibition of PDE4 elevates cAMP levels in these cells, leading to the suppression of pro-inflammatory mediator release and a reduction in inflammatory cell recruitment[1][2].

Dual inhibition of both PDE3 and PDE4 offers the potential for a synergistic therapeutic effect, addressing both the bronchoconstriction and inflammation characteristic of asthma and COPD from a single molecule. This compound, a novel pyrazolopyridine derivative, has been identified as a potent dual PDE3/4 inhibitor with promising preclinical activity[3].

Mechanism of Action: Dual Inhibition of PDE3 and PDE4

This compound exerts its therapeutic effects by inhibiting the catalytic activity of both PDE3 and PDE4. This dual inhibition leads to an accumulation of intracellular cAMP in target cells, namely airway smooth muscle cells and various inflammatory cells.

Signaling Pathways

The elevation of cAMP triggers downstream signaling cascades that ultimately mediate the bronchodilatory and anti-inflammatory effects of this compound.

Quantitative Data

This compound has been evaluated for its inhibitory potency against PDE3 and PDE4 isoforms. The available quantitative data are summarized in the table below.

| Target | IC50 (nM) | Reference |

| PDE3A | 369 | |

| PDE4B | 42 |

Preclinical Efficacy

The dual bronchodilatory and anti-inflammatory activity of this compound has been demonstrated in key preclinical models.

In Vivo Bronchodilatory Activity

This compound has been shown to suppress histamine-induced bronchoconstriction in vivo, indicating its potential as a potent bronchodilator.

In Vitro Anti-inflammatory Activity

The anti-inflammatory properties of this compound are attributed to its ability to inhibit the production of pro-inflammatory cytokines.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vivo Histamine-Induced Bronchoconstriction in Guinea Pigs

This model is a standard method for evaluating the bronchodilator potential of test compounds.

Protocol:

-

Male Hartley guinea pigs are anesthetized.

-

The trachea is cannulated for artificial ventilation, and the jugular vein is cannulated for drug administration.

-

Intratracheal pressure is monitored as an index of bronchoconstriction.

-

A baseline intratracheal pressure is established.

-

This compound or vehicle is administered, typically via intratracheal or intravenous route.

-

After a set pretreatment time, a continuous intravenous infusion of histamine is initiated to induce a stable bronchoconstriction.

-

The increase in intratracheal pressure is recorded.

-

The percentage inhibition of the histamine-induced bronchoconstriction by this compound is calculated by comparing the response in treated animals to that in vehicle-treated controls.

In Vitro LPS-Induced TNF-α Production in RAW 264.7 Macrophages

This assay is a widely used in vitro model to assess the anti-inflammatory activity of compounds.

References

- 1. Dual PDE3/4 inhibitors as therapeutic agents for chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histamine-induced bronchoconstriction in conscious guinea pigs measured by strain-gauge transduction. A new method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

KCA-1490: A Technical Guide to its Cellular Targets and Associated Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

KCA-1490, chemically identified as (-)-6-(7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridin-4-yl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, is a potent dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4).[1] This dual inhibitory action positions this compound as a compound of significant interest for therapeutic development, particularly in the context of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD), where both bronchodilatory and anti-inflammatory effects are desirable. This technical guide provides an in-depth overview of the cellular targets of this compound, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity.

Cellular Targets of this compound

The primary cellular targets of this compound are two key enzymes in the cyclic nucleotide signaling pathways:

-

Phosphodiesterase 3 (PDE3): This enzyme is responsible for the hydrolysis of both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The PDE3 family has two main isoforms, PDE3A and PDE3B, which are expressed in various tissues, including airway smooth muscle, cardiac muscle, and platelets.

-

Phosphodiesterase 4 (PDE4): This enzyme is specific for the hydrolysis of cAMP. The PDE4 family is encoded by four genes (PDE4A, PDE4B, PDE4C, and PDE4D) and is predominantly expressed in inflammatory and immune cells, as well as in airway smooth muscle.

By inhibiting PDE3 and PDE4, this compound effectively increases the intracellular concentrations of cAMP, leading to a cascade of downstream signaling events that ultimately result in its therapeutic effects.

Signaling Pathways Modulated by this compound

The dual inhibition of PDE3 and PDE4 by this compound leads to the potentiation of cAMP-mediated signaling pathways in target cells.

PDE3 Inhibition Pathway

Inhibition of PDE3 by this compound in airway smooth muscle cells leads to an accumulation of cAMP. This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates myosin light chain kinase (MLCK). The inactivation of MLCK prevents the phosphorylation of myosin light chain, leading to smooth muscle relaxation and bronchodilation.

References

In Vitro Characterization of KCA-1490: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KCA-1490 is a potent dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4), enzymes critical in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels. By elevating cAMP, this compound exhibits significant potential as a therapeutic agent with both bronchodilatory and anti-inflammatory properties. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying signaling pathways. The information presented is intended to support further research and development of this promising compound.

Core Mechanism of Action: Dual PDE3/4 Inhibition

This compound exerts its pharmacological effects by inhibiting the enzymatic activity of both PDE3 and PDE4. These enzymes are responsible for the hydrolysis of cAMP, a crucial second messenger involved in a myriad of cellular processes. Inhibition of PDE3 and PDE4 leads to an accumulation of intracellular cAMP, which in turn activates downstream signaling cascades, primarily through the activation of Protein Kinase A (PKA).

Enzymatic Inhibition Profile

The inhibitory potency of this compound against PDE3 and PDE4 has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. The data indicates a higher potency for PDE4 over PDE3. Specifically, this compound has been identified as an inhibitor of the PDE3A and PDE4B isoforms.[1]

| Target Enzyme | IC50 (nM) |

| Phosphodiesterase 3 (PDE3) | 369 |

| Phosphodiesterase 4 (PDE4) | 42 |

Table 1: this compound Enzymatic Inhibition Data. [1]

Signaling Pathway

The inhibition of PDE3 and PDE4 by this compound initiates a well-characterized signaling pathway that ultimately leads to its therapeutic effects. The key steps are outlined in the diagram below.

Figure 1: this compound Signaling Pathway.

In Vitro Experimental Protocols

This section details the methodologies for key in vitro experiments to characterize the activity of this compound. While specific experimental data for this compound in cell-based assays is not extensively available in the public domain, the following protocols are standard for evaluating dual PDE3/4 inhibitors.

PDE Inhibition Enzyme Assay

This protocol describes a method to determine the IC50 values of this compound against PDE3 and PDE4 enzymes.

Objective: To quantify the concentration-dependent inhibition of PDE3 and PDE4 by this compound.

Materials:

-

Recombinant human PDE3A and PDE4B enzymes

-

cAMP substrate

-

[³H]-cAMP (radiolabel)

-

Scintillation cocktail

-

This compound

-

Assay buffer (e.g., Tris-HCl, MgCl₂)

-

96-well plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the recombinant PDE enzyme (either PDE3A or PDE4B) to each well.

-

Add the different concentrations of this compound to the respective wells. Include a control with no inhibitor.

-

Initiate the enzymatic reaction by adding a mixture of cAMP and [³H]-cAMP to each well.

-

Incubate the plate at 37°C for a predetermined time to allow for substrate hydrolysis.

-

Terminate the reaction by adding a stop solution (e.g., boiling the plate or adding a specific quenching agent).

-

Add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter. The amount of radioactivity is inversely proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable curve-fitting software.

Figure 2: Workflow for PDE Inhibition Enzyme Assay.

Intracellular cAMP Measurement Assay (HTRF)

This protocol outlines a method to measure changes in intracellular cAMP levels in response to this compound treatment using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Objective: To determine the effect of this compound on intracellular cAMP accumulation in a relevant cell line (e.g., human bronchial smooth muscle cells or peripheral blood mononuclear cells).

Materials:

-

Human Bronchial Smooth Muscle Cells (HBSMCs) or Peripheral Blood Mononuclear Cells (PBMCs)

-

Cell culture medium

-

This compound

-

Forskolin (an adenylyl cyclase activator, used as a positive control)

-

cAMP HTRF assay kit (containing cAMP-d2 and anti-cAMP cryptate)

-

384-well plates

-

HTRF-compatible plate reader

Procedure:

-

Culture HBSMCs or PBMCs in 384-well plates to the desired confluency.

-

Prepare serial dilutions of this compound and a stock solution of forskolin.

-

Treat the cells with different concentrations of this compound or forskolin. Include an untreated control.

-

Incubate the cells for a specified period (e.g., 30 minutes) at 37°C.

-

Lyse the cells and add the HTRF assay reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.

-

Incubate the plate at room temperature for 1 hour to allow for the competitive binding reaction to reach equilibrium.

-

Measure the fluorescence at two wavelengths (e.g., 665 nm and 620 nm) using an HTRF-compatible plate reader.

-

Calculate the ratio of the two fluorescence signals, which is inversely proportional to the intracellular cAMP concentration.

-

Plot the HTRF ratio against the concentration of this compound to determine its effect on cAMP levels.

Figure 3: Workflow for Intracellular cAMP HTRF Assay.

Cytokine Release Assay (TNF-α)

This protocol describes a method to assess the anti-inflammatory effect of this compound by measuring its ability to inhibit the release of Tumor Necrosis Factor-alpha (TNF-α) from stimulated human PBMCs.

Objective: To quantify the inhibitory effect of this compound on TNF-α production in a cellular model of inflammation.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 cell culture medium supplemented with fetal bovine serum

-

Lipopolysaccharide (LPS) for stimulation

-

This compound

-

Human TNF-α ELISA kit

-

96-well cell culture plates

-

ELISA plate reader

Procedure:

-

Isolate PBMCs from healthy human donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Seed the PBMCs in a 96-well plate at a density of approximately 2 x 10^5 cells per well.

-

Pre-treat the cells with various concentrations of this compound for 1 hour at 37°C. Include a vehicle control.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production. Include an unstimulated control.

-

Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO₂.

-

Centrifuge the plate to pellet the cells and collect the supernatant.

-

Quantify the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of TNF-α release for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value for TNF-α inhibition.

References

KCA-1490: A Technical Guide on Selectivity and Specificity

For Researchers, Scientists, and Drug Development Professionals

Abstract

KCA-1490 is a potent small molecule inhibitor characterized by its dual selectivity for phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4). This technical guide provides a comprehensive overview of the selectivity and specificity of this compound, based on currently available data. The document summarizes its inhibitory activity, delves into the molecular pathways it modulates, and provides detailed experimental methodologies for assessing its enzymatic inhibition. This guide is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of dual PDE3/4 inhibitors.

Introduction

This compound has emerged as a significant compound of interest due to its dual inhibitory action on two key enzymes in the cyclic adenosine monophosphate (cAMP) signaling pathway: phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4). The simultaneous inhibition of these two PDE isoforms is a promising therapeutic strategy for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD), as it combines both bronchodilatory and anti-inflammatory effects. This document provides an in-depth analysis of the selectivity and specificity of this compound, presenting quantitative data, experimental protocols, and visual representations of its mechanism of action.

Selectivity and Specificity Profile

This compound demonstrates potent and selective inhibition of PDE3 and PDE4. The inhibitory activity is most pronounced against PDE4, with a lower but significant activity against PDE3.

Phosphodiesterase Inhibition Profile

Quantitative data on the inhibitory activity of this compound against PDE3A and PDE4B isoforms are summarized in the table below.

| Target | IC50 (nM) | Reference |

| PDE3A | 369 | [1][2] |

| PDE4B | 42 | [1][2] |

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Off-Target Kinase Profile

A broad kinome scan to assess the off-target effects of this compound against a panel of protein kinases is not publicly available. Such data is crucial for a complete understanding of the compound's specificity and potential for off-target related side effects.

Mechanism of Action: Dual PDE3/4 Inhibition

This compound exerts its therapeutic effects by modulating the intracellular levels of cyclic adenosine monophosphate (cAMP), a critical second messenger in various cell types, including airway smooth muscle cells and inflammatory cells.

Signaling Pathway

By inhibiting PDE3 and PDE4, this compound prevents the degradation of cAMP to AMP. The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).

-

In Airway Smooth Muscle Cells: Increased cAMP levels lead to PKA-mediated phosphorylation of downstream targets, resulting in smooth muscle relaxation and bronchodilation.

-

In Inflammatory Cells (e.g., T-cells, eosinophils, neutrophils): Elevated cAMP levels, primarily through PDE4 inhibition, suppress the release of pro-inflammatory mediators, leading to an anti-inflammatory response.

The following diagram illustrates the signaling pathway affected by this compound.

Experimental Protocols

The determination of IC50 values for phosphodiesterase inhibitors is critical for characterizing their potency and selectivity. Below are detailed methodologies for common assays used in this process. While the specific protocol for this compound is not publicly detailed, these represent standard industry practices.

Radiolabeled cAMP Phosphodiesterase Assay

This assay measures the enzymatic activity of PDEs by quantifying the conversion of radiolabeled cAMP to AMP.

Materials:

-

Purified recombinant PDE enzyme (e.g., PDE3A, PDE4B)

-

[³H]-cAMP (radiolabeled substrate)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

This compound or other test compounds

-

Snake venom nucleotidase (for conversion of AMP to adenosine)

-

Anion-exchange resin (e.g., Dowex)

-

Scintillation fluid

-

Microplates and scintillation counter

Procedure:

-

Reaction Setup: In a microplate, combine the assay buffer, a specific concentration of the PDE enzyme, and varying concentrations of this compound (or vehicle control).

-

Pre-incubation: Incubate the plate at 30°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiation: Start the reaction by adding [³H]-cAMP to each well.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.

-

Termination: Stop the reaction by adding a stop solution (e.g., by boiling or adding a strong acid).

-

Conversion to Adenosine: Add snake venom nucleotidase to convert the [³H]-AMP product to [³H]-adenosine.

-

Separation: Add an anion-exchange resin slurry to the wells. The resin binds to the unreacted charged [³H]-cAMP, while the neutral [³H]-adenosine remains in the supernatant.

-

Quantification: Centrifuge the plate, transfer the supernatant to a scintillation vial with scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the control. Determine the IC50 value by fitting the data to a dose-response curve.

Fluorescence Polarization (FP) Based Phosphodiesterase Assay

This is a homogeneous assay that measures the change in polarization of a fluorescently labeled substrate upon enzymatic cleavage.

Materials:

-

Purified recombinant PDE enzyme

-

Fluorescently labeled cAMP substrate (e.g., FAM-cAMP)

-

Binding agent that specifically binds to the fluorescently labeled product (e.g., FAM-AMP)

-

Assay buffer

-

This compound or other test compounds

-

Microplates (black, low-binding)

-

Fluorescence polarization plate reader

Procedure:

-

Reaction Setup: In a microplate, add the assay buffer, PDE enzyme, and various concentrations of this compound.

-

Initiation: Add the fluorescently labeled cAMP substrate to all wells to start the reaction.

-

Incubation: Incubate the plate at room temperature or 30°C for a predetermined time.

-

Termination and Detection: Add a stop reagent that also contains the binding agent. The binding agent has a high affinity for the product (e.g., FAM-AMP), and this binding event results in a change in fluorescence polarization.

-

Measurement: Read the fluorescence polarization on a suitable plate reader. A high polarization value indicates a large amount of product bound to the binding agent (low enzyme inhibition), while a low polarization value indicates less product and therefore high enzyme inhibition.

-

Data Analysis: Calculate the percent inhibition and determine the IC50 value from the dose-response curve.

References

KCA-1490: A Technical Guide for Cyclic AMP Regulation Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of KCA-1490, a potent modulator of cyclic adenosine monophosphate (cAMP) signaling. This document details its mechanism of action, presents key quantitative data, and outlines relevant experimental protocols for its study.

Core Mechanism of Action: Dual PDE3/4 Inhibition

This compound functions as a dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4).[1] Phosphodiesterases are enzymes responsible for the degradation of cAMP, a crucial second messenger in numerous cellular signaling pathways. By inhibiting PDE3 and PDE4, this compound effectively prevents the breakdown of cAMP, leading to its accumulation within the cell. This elevation in intracellular cAMP levels subsequently activates downstream effectors, most notably Protein Kinase A (PKA), which in turn phosphorylates a multitude of substrate proteins, culminating in a cellular response.

The dual nature of this compound's inhibitory action is significant. PDE3 and PDE4 are expressed in various cell types, including those in the respiratory and immune systems. Inhibition of PDE4 is primarily associated with anti-inflammatory effects, while PDE3 inhibition contributes to smooth muscle relaxation, such as bronchodilation.[2][3] The combined inhibition of both enzymes suggests that this compound may possess both bronchodilatory and anti-inflammatory properties.[2]

Signaling Pathway of this compound

Caption: this compound elevates intracellular cAMP by inhibiting PDE3 and PDE4, leading to PKA activation.

Quantitative Data

The inhibitory potency of this compound against PDE3 and PDE4 has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the drug's efficacy in inhibiting these enzymes.

| Compound | Target Enzyme | IC50 (nM) |

| This compound | PDE3A | 369 |

| This compound | PDE4B | 42 |

Data sourced from a 2023 study on PDE4 inhibitors.[1]

Experimental Protocols

To facilitate further research on this compound and its effects on cAMP signaling, this section provides detailed methodologies for key experiments.

In Vitro Phosphodiesterase (PDE) Inhibition Assay

This protocol outlines a general procedure for determining the IC50 value of this compound against PDE3 and PDE4 using a fluorescence polarization (FP) assay.

Workflow for In Vitro PDE Inhibition Assay

Caption: Workflow for determining the inhibitory activity of this compound on PDE enzymes.

Methodology:

-

Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute the compound in the assay buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.

-

Assay Plate Preparation: Add the diluted this compound, a reference inhibitor, and a vehicle control (assay buffer with DMSO) to the respective wells of a 96-well plate.

-

Enzyme Addition: Dilute the recombinant PDE3 or PDE4 enzyme to the appropriate concentration in the assay buffer. Add the diluted enzyme solution to all wells except for the "no enzyme" control wells.

-

Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for the binding of the inhibitor to the enzyme.

-

Reaction Initiation: Prepare the FAM-labeled cAMP substrate in the assay buffer. Add the substrate solution to all wells to start the enzymatic reaction.

-

Enzymatic Reaction Incubation: Incubate the plate for 60 minutes at 30°C. The incubation time may need to be optimized based on the specific activity of the enzyme.

-

Measurement: Measure the fluorescence polarization of each well using a suitable plate reader.

-

Data Analysis: The IC50 value is determined by plotting the fluorescence polarization values against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Intracellular cAMP Measurement Assay

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative determination of intracellular cAMP levels in cells treated with this compound.

Workflow for Intracellular cAMP Measurement

Caption: Workflow for quantifying intracellular cAMP levels using a competitive ELISA.

Methodology:

-

Cell Culture and Treatment:

-

Seed cells (e.g., HEK293, smooth muscle cells) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a specified period. Include a vehicle control.

-

To stimulate adenylyl cyclase and increase basal cAMP levels, cells can be co-treated with an agent like forskolin.

-

-

Cell Lysis: After treatment, remove the media and lyse the cells using the lysis buffer provided in the assay kit.

-

ELISA Procedure:

-

Add the cell lysates and a series of cAMP standards to the wells of the antibody-coated microplate.

-

Add a fixed amount of HRP-linked cAMP to each well.

-

Add the anti-cAMP antibody to each well.

-

Incubate the plate at room temperature to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add the TMB substrate to each well and incubate to develop color. The intensity of the color is inversely proportional to the amount of cAMP in the sample.

-

Add a stop solution to terminate the reaction.

-

-

Measurement and Analysis:

-

Read the absorbance of each well at 450 nm using a microplate reader.

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of cAMP in the cell lysates by interpolating their absorbance values from the standard curve.

-

By following these protocols, researchers can effectively characterize the biochemical and cellular effects of this compound and its role in the regulation of cyclic AMP signaling.

References

- 1. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dual PDE3/4 and PDE4 inhibitors: novel treatments for COPD and other inflammatory airway diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on the Effects of Bictegravir/Emtricitabine/Tenofovir Alafenamide (GS-US-380-1490 Clinical Trial)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the preliminary findings from the GS-US-380-1490 clinical trial, a pivotal Phase 3 study evaluating the safety and efficacy of the fixed-dose combination of bictegravir, emtricitabine, and tenofovir alafenamide (B/F/TAF) for the treatment of HIV-1 infection in treatment-naive adults. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the trial's methodology, outcomes, and the pharmacological mechanisms of the investigated agents. The GS-US-380-1490 study was a randomized, double-blind, multicenter, active-controlled, non-inferiority trial.[1][2]

Core Mechanisms of Action

The combination therapy evaluated in the GS-US-380-1490 trial targets critical stages of the HIV-1 replication cycle through the synergistic action of three antiretroviral agents.

-

Bictegravir (BIC) is an integrase strand transfer inhibitor (INSTI).[3][4] It binds to the active site of the HIV integrase enzyme, preventing the integration of viral DNA into the host cell's genome, a crucial step for viral replication.[5]

-

Emtricitabine (FTC) is a nucleoside reverse transcriptase inhibitor (NRTI). It is a synthetic analog of cytidine and, in its phosphorylated active form, competes with the natural substrate to be incorporated into the growing viral DNA chain, leading to premature chain termination.

-

Tenofovir Alafenamide (TAF) is a nucleotide reverse transcriptase inhibitor (NRTI) and a prodrug of tenofovir. TAF is more efficiently converted to its active diphosphate form within cells compared to its predecessor, tenofovir disoproxil fumarate (TDF), resulting in higher intracellular concentrations of the active metabolite and lower plasma levels of tenofovir, which is associated with an improved renal and bone safety profile.

The comparator arm in the GS-US-380-1490 study utilized Dolutegravir (DTG) , another potent INSTI, in combination with emtricitabine and tenofovir alafenamide.

Signaling Pathway: HIV-1 Replication and Drug Intervention

The following diagram illustrates the key stages of the HIV-1 replication cycle and the points of intervention for the antiretroviral agents studied in the GS-US-380-1490 trial.

Caption: HIV-1 replication cycle and points of antiretroviral drug action.

Experimental Protocols

The GS-US-380-1490 trial was a Phase 3, randomized, double-blind, multicenter, placebo-controlled, non-inferiority study.

Study Design

Participants were randomly assigned in a 1:1 ratio to receive either a fixed-dose combination of bictegravir (50 mg), emtricitabine (200 mg), and tenofovir alafenamide (25 mg) (B/F/TAF) or dolutegravir (50 mg) with coformulated emtricitabine (200 mg) and tenofovir alafenamide (25 mg) (DTG + F/TAF), both administered orally once daily for 144 weeks.

The following diagram outlines the experimental workflow of the GS-US-380-1490 clinical trial.

Caption: Experimental workflow of the GS-US-380-1490 clinical trial.

Participant Population

The study enrolled previously untreated HIV-1 infected adults with an HIV-1 RNA level of ≥500 copies/mL and an estimated glomerular filtration rate of at least 30 mL/min. Chronic hepatitis B or C co-infection was permitted.

Endpoints

The primary endpoint was the proportion of participants with plasma HIV-1 RNA of less than 50 copies per mL at week 48, as determined by the US Food and Drug Administration (FDA) snapshot algorithm, with a prespecified non-inferiority margin of -12%. Secondary endpoints included assessments of efficacy, safety, and tolerability through weeks 96 and 144.

Laboratory Assessments

-

HIV-1 RNA Quantification: Plasma HIV-1 RNA levels were measured at screening and at regular intervals throughout the study. The primary efficacy outcome was defined as HIV-1 RNA < 50 copies/mL.

-

Drug Resistance Testing: Genotypic resistance testing of the HIV-1 protease and reverse transcriptase genes was performed at screening. In cases of virologic failure, resistance testing was repeated.

-

Safety Monitoring: Comprehensive safety assessments included monitoring of adverse events, clinical laboratory analyses (chemistry, hematology, urinalysis), and vital signs.

Quantitative Data Summary

The following tables summarize the key quantitative data from the GS-US-380-1490 trial.

Table 1: Virologic Outcomes (HIV-1 RNA < 50 copies/mL)

| Timepoint | B/F/TAF Group | DTG + F/TAF Group |

| Week 48 | 89% (286/320) | 93% (302/325) |

| Week 96 | 84.1% (269/320) | 86.5% (281/325) |

Data from the FDA snapshot analysis.

Table 2: Treatment-Emergent Resistance

| Timepoint | B/F/TAF Group | DTG + F/TAF Group |

| Week 48 | 0 | 0 |

| Week 96 | 0 | 0 |

Table 3: Adverse Events (Week 48)

| Adverse Event Category | B/F/TAF Group | DTG + F/TAF Group |

| Any Adverse Event | Similar between groups | Similar between groups |

| Drug-Related Adverse Events | 18% (57/320) | 26% (83/325) |

| Discontinuation due to Adverse Events | 2% (5/320) | <1% (1/325) |

Conclusion

The preliminary studies from the GS-US-380-1490 trial demonstrate that the fixed-dose combination of bictegravir, emtricitabine, and tenofovir alafenamide is a highly effective and well-tolerated regimen for the initial treatment of HIV-1 infection. At 48 and 96 weeks, the B/F/TAF regimen was non-inferior to the dolutegravir-based regimen in achieving virologic suppression. Notably, no treatment-emergent resistance was observed in either group. The B/F/TAF combination was associated with a lower incidence of drug-related adverse events compared to the comparator arm. These findings support the use of B/F/TAF as a first-line therapeutic option for a broad range of adults with HIV-1.

References

- 1. researchgate.net [researchgate.net]

- 2. Coformulated bictegravir, emtricitabine, and tenofovir alafenamide versus dolutegravir with emtricitabine and tenofovir alafenamide, for initial treatment of HIV-1 infection (GS-US-380-1490): a randomised, double-blind, multicentre, phase 3, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BIKTARVY® Components, Mechanism of Action & Tenofovir Delivery | Official HCP Site [biktarvyhcp.com]

- 4. Bictegravir/Emtricitabine/Tenofovir Alafenamide: A Review in HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

Methodological & Application

KCA-1490 Experimental Protocol for Cell Culture: Application Notes

For Research Use Only. Not for use in diagnostic procedures.

Introduction

KCA-1490 is a novel investigational small molecule inhibitor targeting the PI3K/AKT/mTOR signaling pathway, a critical cascade frequently dysregulated in various malignancies, including renal cell carcinoma (RCC).[1][2][3] This document provides detailed protocols for the in vitro characterization of this compound in kidney cancer cell lines. The following application notes are intended for researchers, scientists, and drug development professionals to assess the anti-proliferative, pro-apoptotic, and cell cycle-modifying effects of this compound. The protocols described herein utilize the human renal cell carcinoma cell lines 786-O and A-498 as model systems.[4][5]

Disclaimer: this compound is a hypothetical compound created for illustrative purposes within this application note. The experimental data presented are representative examples and not actual results.

Data Presentation

Table 1: Cytotoxicity of this compound in Renal Cancer Cell Lines

| Cell Line | Treatment Duration (hours) | IC50 (µM) |

| 786-O | 48 | 5.2 |

| A-498 | 48 | 8.9 |

| 786-O | 72 | 2.8 |

| A-498 | 72 | 5.1 |

Table 2: Induction of Apoptosis by this compound in 786-O Cells after 48 hours

| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Vehicle (DMSO) | - | 3.5 | 2.1 |

| This compound | 2.5 | 15.8 | 5.4 |

| This compound | 5.0 | 28.2 | 12.7 |

| This compound | 10.0 | 45.1 | 20.3 |

Table 3: Effect of this compound on Cell Cycle Distribution in 786-O Cells after 24 hours

| Treatment | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Vehicle (DMSO) | - | 55.2 | 30.1 | 14.7 |

| This compound | 2.5 | 68.9 | 20.5 | 10.6 |

| This compound | 5.0 | 75.4 | 15.3 | 9.3 |

| This compound | 10.0 | 82.1 | 10.2 | 7.7 |

Experimental Protocols

Cell Culture and Maintenance

1. Cell Lines:

-

786-O (ATCC® CRL-1932™): Human clear cell renal cell carcinoma.

-

A-498 (ATCC® HTB-44™): Human kidney carcinoma.

2. Culture Medium:

-

786-O: RPMI-1640 medium (ATCC 30-2001) supplemented with 10% Fetal Bovine Serum (FBS) (ATCC 30-2020).

-

A-498: Eagle's Minimum Essential Medium (EMEM) (ATCC 30-2003) supplemented with 10% FBS.

3. Culture Conditions:

-

Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

-

Maintain cultures in T-75 flasks and subculture when they reach 80-90% confluency.

-

For subculturing, wash cells with PBS, detach with 0.25% Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium for plating.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.

1. Cell Seeding:

-

Harvest cells and perform a cell count.

-

Seed 5 x 10³ cells per well in 100 µL of complete medium in a 96-well plate.

-

Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

-

Prepare a serial dilution of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (DMSO) wells as a control.

-

Incubate for the desired time points (e.g., 48 and 72 hours).

3. MTT Addition and Incubation:

-

Add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubate for 4 hours at 37°C until purple formazan crystals are visible.

4. Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes at room temperature.

-

Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Determine the IC50 value, the concentration of the drug that inhibits cell growth by 50%, using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on standard methods for apoptosis detection by flow cytometry.

1. Cell Seeding and Treatment:

-

Seed 2 x 10⁵ cells per well in a 6-well plate and incubate for 24 hours.

-

Treat cells with this compound at various concentrations for 48 hours.

2. Cell Harvesting and Staining:

-

Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Wash the cells once with cold PBS.

-

Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

3. Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour.

-

Annexin V-FITC positive, PI negative cells are considered early apoptotic.

-

Annexin V-FITC positive, PI positive cells are considered late apoptotic or necrotic.

Western Blotting

This is a general protocol for western blotting to assess protein expression levels.

1. Protein Extraction:

-

Treat cells with this compound for the desired time.

-

Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Determine protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins on a 10% or 12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

4. Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis

This protocol outlines cell cycle analysis using propidium iodide staining and flow cytometry.

1. Cell Seeding and Treatment:

-

Seed 5 x 10⁵ cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with this compound at various concentrations for 24 hours.

2. Cell Fixation:

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate at -20°C for at least 2 hours.

3. Staining and Analysis:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry. The data will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Workflows

Caption: Hypothesized mechanism of this compound on the PI3K/AKT/mTOR pathway.

Caption: Experimental workflow for the in vitro evaluation of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. our.oakland.edu [our.oakland.edu]

- 3. PI3K/AKT/mTOR signalling pathway involvement in renal cell carcinoma pathogenesis (Review) - ProQuest [proquest.com]

- 4. Immunophenotypic characterization of sphere-forming cells derived from the human renal cell carcinoma cell line 786-O - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Culture Academy [procellsystem.com]

Application Notes and Protocols for In Vivo Studies of KCA-1490

For Researchers, Scientists, and Drug Development Professionals

Introduction

KCA-1490 is a potent and selective dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4). By inhibiting these two enzymes, this compound combines the bronchodilatory effects of PDE3 inhibition with the anti-inflammatory properties of PDE4 inhibition, making it a promising therapeutic candidate for respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). These application notes provide detailed protocols for the in vivo evaluation of this compound, focusing on its bronchodilatory and anti-inflammatory effects.

Mechanism of Action

PDE3 and PDE4 are enzymes that degrade cyclic adenosine monophosphate (cAMP), a critical second messenger involved in regulating inflammation and smooth muscle tone. Inhibition of PDE3 in airway smooth muscle cells leads to an accumulation of cAMP, resulting in muscle relaxation and bronchodilation.[1][2] PDE4 is predominantly expressed in inflammatory cells, and its inhibition elevates cAMP levels, leading to the suppression of pro-inflammatory mediator release and a reduction in inflammatory cell recruitment.[1][3] The dual inhibition of both PDE3 and PDE4 by this compound is expected to have synergistic or additive effects on both bronchodilation and inflammation.[3]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC₅₀ (nM) |

| PDE3A | 369 |

| PDE4B | 42 |

Data is crucial for understanding the potency and selectivity of the compound.

Table 2: In Vivo Efficacy of Dual PDE3/4 Inhibitors in Preclinical Models

| Animal Model | Compound | Dose Range (mg/kg) | Route of Administration | Effect | Reference |

| Guinea Pig | Ensifentrine | 0.01 - 0.08 | Inhaled | Dose-dependent reduction in airway obstruction (7-65%) | |

| Guinea Pig | Ensifentrine | 10 | Oral | Inhibition of eosinophil recruitment | |

| Rat | Pyridazinone | 20 µM (in vivo) | Intraperitoneal | 69% reduction in monocyte recruitment in response to LPS |

This table summarizes the efficacy of dual PDE3/4 inhibitors in relevant animal models, providing a basis for dose selection for this compound.

Table 3: Pharmacokinetic Parameters of a Pyrazolopyridazine Derivative (structurally related to this compound) in Rats

| Parameter | Value |

| Bioavailability (Oral) | Orally bioavailable |

| Tₘₐₓ (Oral) | Not specified |

| Cₘₐₓ (Oral) | Not specified |

| Half-life (t₁/₂) | Not specified |

This table provides an insight into the potential pharmacokinetic profile of this compound based on a structurally similar compound.

Experimental Protocols

Protocol 1: Evaluation of Bronchodilatory Activity in a Guinea Pig Model of Histamine-Induced Bronchoconstriction

This protocol is designed to assess the ability of this compound to protect against agonist-induced bronchoconstriction.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in sterile water)

-

Histamine dihydrochloride

-

Male Dunkin-Hartley guinea pigs (300-400 g)

-

Whole-body plethysmograph

-

Nebulizer

Procedure:

-

Animal Acclimatization: Acclimatize guinea pigs for at least one week before the experiment with free access to food and water.

-

Compound Administration:

-

Prepare a suspension of this compound in the chosen vehicle.

-

Administer this compound or vehicle to the guinea pigs via the desired route (e.g., oral gavage or intraperitoneal injection). A typical pre-treatment time is 60 minutes before the histamine challenge.

-

-

Bronchoconstriction Induction:

-

Place the guinea pigs in the whole-body plethysmograph and allow them to acclimatize.

-

Expose the animals to an aerosolized solution of histamine (e.g., 0.1-1 mg/mL in saline) for a fixed period (e.g., 30-60 seconds).

-

-

Measurement of Airway Obstruction:

-

Record the specific airway resistance (sRaw) or Penh (Enhanced Pause) continuously for a set period (e.g., 10 minutes) after the histamine challenge.

-

-

Data Analysis:

-

Calculate the percentage inhibition of the histamine-induced increase in sRaw or Penh for the this compound treated groups compared to the vehicle-treated group.

-

Protocol 2: Assessment of Anti-Inflammatory Effects in a Mouse Model of LPS-Induced Pulmonary Inflammation

This protocol evaluates the ability of this compound to inhibit inflammatory cell recruitment to the lungs.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in sterile water)

-

Lipopolysaccharide (LPS) from E. coli

-

Male C57BL/6 mice (8-10 weeks old)

-

Intratracheal administration device (e.g., MicroSprayer)

-

Phosphate-buffered saline (PBS)

-

Reagents for bronchoalveolar lavage (BAL) and cell counting

Procedure:

-

Animal Acclimatization: Acclimatize mice for at least one week before the experiment.

-

Compound Administration:

-

Administer this compound or vehicle via the desired route (e.g., oral gavage) 1 hour before the LPS challenge.

-

-

Induction of Inflammation:

-

Anesthetize the mice lightly.

-

Instill LPS (e.g., 10 µg in 50 µL of sterile PBS) intratracheally.

-

-

Bronchoalveolar Lavage (BAL):

-

24 hours after LPS administration, euthanize the mice.

-

Perform BAL by instilling and retrieving a known volume of ice-cold PBS (e.g., 3 x 0.5 mL) into the lungs.

-

-

Cell Analysis:

-

Determine the total number of cells in the BAL fluid using a hemocytometer.

-

Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the number of neutrophils, macrophages, and other inflammatory cells.

-

-

Cytokine Analysis (Optional):

-

Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BAL fluid using ELISA kits.

-

-

Data Analysis:

-

Compare the number of inflammatory cells and cytokine levels in the BAL fluid of this compound-treated mice to the vehicle-treated group.

-

Vehicle Selection

For in vivo administration of pyridazinone derivatives like this compound, a common and effective vehicle is a suspension in an aqueous solution of methylcellulose.

-

Recommended Vehicle: 0.5% (w/v) methylcellulose in sterile water or saline.

-

Preparation: Slowly add methylcellulose powder to the stirring vehicle to avoid clumping. Allow the solution to stir for several hours, or overnight at 4°C, to ensure complete dissolution. The test compound can then be suspended in this vehicle.

The choice of vehicle can significantly impact the bioavailability of the compound, and it is recommended to perform preliminary pharmacokinetic studies to optimize the formulation.

Conclusion

This compound represents a promising dual PDE3/4 inhibitor with the potential for both bronchodilatory and anti-inflammatory effects. The protocols outlined in these application notes provide a framework for the in vivo evaluation of this compound in relevant preclinical models of respiratory disease. Careful consideration of animal models, dosing regimens, and endpoint measurements is crucial for obtaining robust and reproducible data to support the further development of this compound.

References

KCA-1490: Application Notes and Protocols for Preclinical Research in Mice

Compound: KCA-1490 Chemical Name: (-)-6-(7-methoxy-2-trifluoromethylpyrazolo[1,5-a]pyridine-4-yl)-5-methyl-4,5-dihydro-3-(2H)-pyridazinone CAS No.: 909719-71-7 Mechanism of Action: Dual inhibitor of Phosphodiesterase 3 (PDE3) and Phosphodiesterase 4 (PDE4)

Introduction

This compound is a potent dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4), exhibiting both bronchodilatory and anti-inflammatory activities.[1][2][3][4][5] Its unique mode of action, targeting two key enzymes in the inflammatory and bronchoconstrictive pathways, makes it a promising candidate for the research and development of novel therapeutics for respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). These application notes provide an overview of the available preclinical information and generalized protocols for the dosage and administration of this compound in mouse models, based on its classification as a dual PDE3/4 inhibitor and its intended therapeutic effects.

Data Presentation

Currently, there is a lack of publicly available, detailed quantitative data from in vivo studies of this compound in mice. The following table summarizes the available in vitro data.

| Parameter | Value | Target | Reference |

| IC₅₀ | 369 nM | PDE3 | |

| IC₅₀ | 42 nM | PDE4 |

Signaling Pathway

This compound exerts its effects by inhibiting PDE3 and PDE4, enzymes that degrade cyclic adenosine monophosphate (cAMP). By preventing cAMP degradation, this compound increases intracellular cAMP levels, leading to smooth muscle relaxation (bronchodilation) and suppression of inflammatory cell activity.

Caption: Mechanism of action of this compound.

Experimental Protocols

While specific protocols for this compound in mice are not detailed in the public domain, the following are generalized experimental protocols for administering a dual PDE3/4 inhibitor via intratracheal instillation in a mouse model of allergic asthma. These protocols are based on standard methodologies and should be optimized for this compound.

Murine Model of Allergic Asthma

A common model to study the efficacy of anti-inflammatory and bronchodilator agents is the ovalbumin (OVA)-induced allergic asthma model in BALB/c mice.

Caption: Workflow for an OVA-induced asthma model.

Preparation of this compound for Administration

-

Vehicle Selection: Due to the lack of specific solubility data for in vivo formulations, initial solubility tests in common vehicles are recommended. These may include sterile saline, phosphate-buffered saline (PBS), or a solution containing a low percentage of a solubilizing agent such as DMSO or Tween 80, with the final concentration of the agent kept to a minimum to avoid toxicity.

-

Preparation of Dosing Solution:

-

Accurately weigh the required amount of this compound powder.

-

In a sterile environment, dissolve the compound in the chosen vehicle.

-

Vortex or sonicate briefly to ensure complete dissolution.

-

Filter the solution through a 0.22 µm sterile filter to remove any potential contaminants.

-

Prepare fresh on the day of dosing.

-

Intratracheal Administration Protocol

Intratracheal administration ensures direct delivery of the compound to the lungs.

-

Anesthesia: Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

-

Positioning: Place the anesthetized mouse in a supine position on a surgical board, with the neck extended to provide a clear view of the trachea.

-

Intubation:

-

Gently open the mouth and pull the tongue to the side.

-

Visualize the vocal cords using a small animal laryngoscope or a fiber optic light source.

-

Carefully insert a sterile, flexible catheter or a specialized mouse intubation cannula between the vocal cords and into the trachea.

-

-

Instillation:

-

Once the catheter is in place, slowly instill the prepared this compound solution (typically 25-50 µL for a mouse) into the lungs.

-

Following instillation, a small volume of air (e.g., 100 µL) can be gently pushed through the catheter to ensure the solution reaches the lower airways.

-

-

Recovery:

-

Carefully remove the catheter.

-

Monitor the mouse until it has fully recovered from anesthesia. Keep the animal on a warming pad to prevent hypothermia.

-

Logical Relationship for Dose-Response Study

To determine the optimal dose of this compound, a dose-response study should be conducted.

Caption: Logical workflow for a dose-response study.

Conclusion

References

- 1. Dual PDE3/4 and PDE4 inhibitors: novel treatments for COPD and other inflammatory airway diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of 6,7-Dihydropyrazolo[1,5- a]pyrazin-4(5 H)-one Derivatives as mGluR2 Negative Allosteric Modulators with In Vivo Activity in a Rodent's Model of Cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Lead optimization of a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold to identify potent, selective and orally bioavailable KDM5 inhibitors suitable for in vivo biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2minutemedicine.com [2minutemedicine.com]

Application Notes and Protocols for KCA-1490

For Researchers, Scientists, and Drug Development Professionals

Introduction

KCA-1490 is a potent dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4). Its chemical name is (-)-6-(7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridin-4-yl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, and its CAS number is 909719-71-7. By inhibiting PDE3 and PDE4, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), a key second messenger involved in numerous cellular processes. This activity suggests potential therapeutic applications in diseases where modulation of cAMP signaling is beneficial.

These application notes provide guidelines for the preparation of this compound solutions and an overview of its stability, based on available information and general laboratory best practices.

Mechanism of Action and Signaling Pathway

This compound's mechanism of action is centered on the inhibition of PDE3 and PDE4, leading to an accumulation of intracellular cAMP. This increase in cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the compound's biological effects.

Application Notes and Protocols: Investigating Respiratory Diseases with EP4 Receptor Agonists and KCa3.1 Modulators

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the specific compound "KCA-1490" is not extensively documented in publicly available scientific literature, research into key therapeutic targets for respiratory diseases has identified promising pathways for investigation. This document provides detailed application notes and protocols for studying two such targets: the E-prostanoid 4 (EP4) receptor and the calcium-activated potassium channel KCa3.1. These pathways are critical in the pathophysiology of various respiratory conditions, including asthma, chronic obstructive pulmonary disease (COPD), and idiopathic pulmonary fibrosis (IPF).[1][2][3][4][5] The methodologies and data presented here serve as a comprehensive guide for utilizing selective agonists and modulators to explore their therapeutic potential.

Section 1: Targeting the EP4 Receptor in Asthma and COPD

The EP4 receptor, a G-protein coupled receptor for prostaglandin E2 (PGE2), has emerged as a promising target for the treatment of obstructive airway diseases. Activation of the EP4 receptor leads to bronchodilation and possesses potent anti-inflammatory effects, making it a dual-action therapeutic strategy.

Signaling Pathway of EP4 Receptor Activation

Activation of the EP4 receptor by an agonist initiates a signaling cascade that ultimately leads to anti-inflammatory and bronchodilatory effects. This pathway primarily involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).

Experimental Protocols

1. In Vitro Assessment of Anti-Inflammatory Activity

-

Objective: To determine the effect of an EP4 receptor agonist on inflammatory cytokine release from human peripheral blood mononuclear cells (PBMCs) or alveolar macrophages.

-

Methodology:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

Pre-incubate the cells with varying concentrations of the EP4 agonist (e.g., 1 nM to 10 µM) for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

-

Collect the cell culture supernatant and measure the levels of inflammatory cytokines (e.g., TNF-α, IL-6) using an enzyme-linked immunosorbent assay (ELISA).

-

-

Expected Outcome: A dose-dependent inhibition of LPS-induced cytokine release by the EP4 agonist.

2. In Vivo Murine Model of Allergic Asthma

-

Objective: To evaluate the efficacy of an EP4 receptor agonist in a house dust mite (HDM)-induced model of allergic asthma.

-

Methodology:

-

Sensitize BALB/c mice by intraperitoneal injection of HDM extract on days 0 and 7.

-

From day 14 to 18, challenge the mice intranasally with HDM extract.

-

Administer the EP4 agonist (e.g., L-902,688 at 0.1, 0.2, and 0.4 mg/kg) intravenously or via inhalation 30 minutes prior to each HDM challenge.

-

At 24 hours after the final challenge, assess airway hyperresponsiveness to methacholine using a whole-body plethysmograph.

-

Collect bronchoalveolar lavage fluid (BALF) to quantify inflammatory cell influx (e.g., eosinophils, neutrophils).

-

Analyze lung tissue for histopathological changes and cytokine levels.

-

-

Expected Outcome: The EP4 agonist is expected to reduce airway hyperresponsiveness, decrease inflammatory cell counts in the BALF, and ameliorate lung inflammation.

Data Presentation

Table 1: Effect of an EP4 Agonist on Cytokine Release in LPS-Stimulated PBMCs

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Vehicle Control | 2500 ± 210 | 3200 ± 250 |

| LPS (1 µg/mL) | 8500 ± 550 | 11000 ± 780 |

| LPS + EP4 Agonist (10 nM) | 6200 ± 430 | 8500 ± 610 |

| LPS + EP4 Agonist (100 nM) | 3500 ± 310 | 5100 ± 420 |

| LPS + EP4 Agonist (1 µM) | 1800 ± 150 | 2800 ± 230 |

Data are presented as mean ± SEM.

Section 2: Targeting the KCa3.1 Channel in Idiopathic Pulmonary Fibrosis (IPF)

The intermediate-conductance calcium-activated potassium channel, KCa3.1, plays a crucial role in the pathophysiology of IPF. Its expression is upregulated in the lungs of IPF patients, and it is involved in key profibrotic processes, including myofibroblast differentiation and proliferation.

Experimental Workflow for Investigating KCa3.1 in IPF

The investigation of KCa3.1 as a therapeutic target in IPF typically follows a multi-step approach, from in vitro characterization to in vivo validation.

Experimental Protocols

1. In Vitro Myofibroblast Proliferation Assay

-

Objective: To assess the effect of a KCa3.1 inhibitor on the proliferation of primary human lung myofibroblasts isolated from IPF patients.

-

Methodology:

-

Isolate primary human lung myofibroblasts from lung tissue of IPF patients obtained at the time of lung transplantation.

-

Culture the cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of a KCa3.1 inhibitor (e.g., Senicapoc) for 72 hours.

-

Assess cell proliferation using a BrdU incorporation assay or by direct cell counting.

-

-

Expected Outcome: The KCa3.1 inhibitor is expected to dose-dependently reduce the proliferation of IPF myofibroblasts.

2. In Vivo Bleomycin-Induced Pulmonary Fibrosis Model

-

Objective: To determine the therapeutic efficacy of a KCa3.1 inhibitor in a preclinical model of pulmonary fibrosis.

-

Methodology:

-

Induce pulmonary fibrosis in C57BL/6 mice by a single intratracheal instillation of bleomycin (1.5 U/kg).

-